molecular formula C14H19N3O4 B4089172 1-(ethoxyacetyl)-4-(4-nitrophenyl)piperazine

1-(ethoxyacetyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4089172
M. Wt: 293.32 g/mol
InChI Key: FQMJTCFQVZMJHE-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common cyclic secondary amine . The “4-(4-nitrophenyl)” part refers to a 4-nitrophenyl group attached to the piperazine ring. The “1-(ethoxyacetyl)” part indicates an ethoxyacetyl group attached at a different position on the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring at the center, with the 4-nitrophenyl group and the ethoxyacetyl group attached at the 1 and 4 positions .


Chemical Reactions Analysis

Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds . They can participate in a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the piperazine ring. For example, the presence of the nitrophenyl group might confer increased reactivity .

Scientific Research Applications

Inkless Rewritable Paper

Background: ENP is a multifunctional tetraphenylethene-based Schiff base (TPESB) that combines aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) mechanisms. These properties contribute to its unique behavior.

Application: By employing TPESB as an imaging layer and water as an ink, researchers have developed eco-friendly inkless rewritable paper. Here’s how it works:

Colorimetric and Fluorescent Dual-Channel Zn²⁺ Sensor

Background: ENP’s structure allows it to selectively interact with specific metal ions. In particular, it exhibits high sensitivity toward zinc ions (Zn²⁺).

Application: ENP serves as a colorimetric and fluorescent dual-channel sensor for Zn²⁺ ions:

Other Potential Applications

Background: ENP’s multifunctional nature opens up additional possibilities.

Applications: While not extensively explored, ENP could find applications in:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives are used as antihelmintic drugs, where they act by paralyzing parasites .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or organic synthesis . Additionally, researchers could investigate the effects of modifying the groups attached to the piperazine ring .

properties

IUPAC Name

2-ethoxy-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-11-14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMJTCFQVZMJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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